molecular formula C19H17ClN2O B14614514 4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-67-0

4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14614514
CAS No.: 60627-67-0
M. Wt: 324.8 g/mol
InChI Key: ALCRSVNEBAWDBF-UHFFFAOYSA-N
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Description

4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring substituted with a chloropropenyl group and two phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the reaction of 3-chloroprop-2-en-1-ol with 1-methyl-3,5-diphenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Properties

CAS No.

60627-67-0

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

4-(3-chloroprop-2-enoxy)-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C19H17ClN2O/c1-22-18(16-11-6-3-7-12-16)19(23-14-8-13-20)17(21-22)15-9-4-2-5-10-15/h2-13H,14H2,1H3

InChI Key

ALCRSVNEBAWDBF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC=CCl)C3=CC=CC=C3

Origin of Product

United States

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